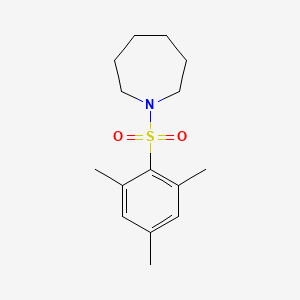

1-(Mesitylsulfonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Mesitylsulfonyl)azepane is an organic compound with the molecular formula C15H23NO2S. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The mesitylsulfonyl group attached to the azepane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Mesitylsulfonyl)azepane can be synthesized through several methods. One common approach involves the reaction of mesitylsulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

化学反応の分析

Key Reagents and Conditions

1-(Mesitylsulfonyl)azepane participates in reduction reactions using O-mesityl(sulfonyl)hydroxylamine (MSA) as a reducing agent, often catalyzed by ytterbium triflate (Yb(OTf)₃) in dichloromethane at room temperature .

Example Reaction:

| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| α,β-Unsaturated carbonyl compound | Saturated derivative | Yb(OTf)₃ (10 mol%) | CH₂Cl₂ | 24 | 91 |

Mechanism :

-

MSA generates diimide intermediates (e.g., HN=NH ) via self-coupling, which facilitates hydrogen transfer to unsaturated bonds .

-

The mesitylsulfonyl group stabilizes transition states, enhancing regioselectivity for electron-deficient substrates.

Nucleophilic Substitution

The sulfonamide nitrogen and azepane ring undergo substitution reactions under controlled conditions:

Sulfonamide Group Reactivity

Reagents :

-

Boronic acids (e.g., aryl boronic acids) in hexafluoroisopropanol (HFIP) at 50°C .

-

Electrophiles (e.g., alkyl halides) in polar aprotic solvents like acetonitrile.

Example:

Reaction with 4-methoxyphenylboronic acid yields substituted sulfonamides, critical in medicinal chemistry for modulating bioactivity .

Conditions :

-

HFIP solvent increases boronic acid electrophilicity.

-

Yields range from 70–93% depending on substituent steric effects .

Azepane Ring Functionalization

Ring-Opening Reactions :

-

Treatment with Grignard reagents (e.g., MeMgBr) at −78°C leads to ring expansion or contraction .

-

Acid-catalyzed hydrolysis produces linear amines under reflux.

Beckmann Rearrangement

This compound derivatives facilitate oxime-to-lactam rearrangements under catalytic conditions:

Catalysts :

Outcomes :

-

Converts oxime esters to ε-caprolactam derivatives in >95% yield .

-

Mechanism involves cyclopropenium ion-mediated activation of the N-hydroxy group .

Cu(I)-Catalyzed Tandem Cyclization

Reactions with allenyne substrates and primary amines yield trifluoromethyl-substituted azepines under mild conditions :

Conditions :

-

CuI (10 mol%), dioxane, 70°C, 6 hours.

-

Enantioselectivity up to 99% ee achieved with chiral ligands .

Steric and Electronic Effects

科学的研究の応用

Common Reactions Involving 1-(Mesitylsulfonyl)azepane

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines, alcohols |

| Substitution | Amines, thiols | Substituted azepanes |

Scientific Research Applications

This compound serves as a critical building block in various research fields:

- Chemistry : It is utilized in the synthesis of complex organic molecules and heterocycles, particularly in developing non-fused N-aryl azepane derivatives. The compound's unique structure allows for diverse functionalization possibilities that are essential in organic synthesis .

- Biology : Research indicates potential biological activities of azepane derivatives, including antimicrobial and anticancer properties. The exploration of these activities is ongoing, with studies focusing on their mechanisms within various biochemical pathways .

- Medicine : this compound is being investigated as a pharmaceutical intermediate. Its derivatives may hold promise as novel therapeutic agents targeting specific diseases, particularly in oncology due to their selective cytotoxic effects against cancer cells .

- Industry : The compound finds applications in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for developing new materials with tailored properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, TASIN-1, a small molecule targeting colorectal cancer cells with APC mutations, demonstrates the importance of structural modifications in enhancing selectivity and efficacy against specific cancer types. This highlights the potential of azepane derivatives in targeted cancer therapies .

Antimicrobial Properties

Research on structurally similar compounds suggests that modifications to the azepane structure could enhance antimicrobial activity. Compounds featuring the azepane ring have shown promising results against various microbial strains, indicating a pathway for developing new antimicrobial agents .

作用機序

The mechanism of action of 1-(Mesitylsulfonyl)azepane involves its interaction with molecular targets and pathways. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The azepane ring provides a rigid framework that can interact with biological targets, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

類似化合物との比較

Oxepane: A seven-membered oxygen-containing heterocycle with different chemical properties.

Thiepane: A seven-membered sulfur-containing heterocycle with distinct reactivity.

Uniqueness: this compound is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications. Its structure allows for diverse chemical modifications, enabling the exploration of new chemical space and the development of novel bioactive molecules .

生物活性

1-(Mesitylsulfonyl)azepane is an organic compound recognized for its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C15H23NO2S. It is classified as a seven-membered nitrogen-containing heterocycle (azepane) with a mesitylsulfonyl group, which enhances its reactivity and stability compared to other azepanes. The presence of the sulfonyl group allows for diverse chemical modifications, making it a valuable precursor in synthetic organic chemistry.

The primary mode of action of this compound involves its role as a building block in the synthesis of non-fused N-aryl azepane derivatives. This process is facilitated by palladium-catalyzed reactions, particularly through decarboxylation methods that enable selective annulation reactions. The biochemical pathways impacted by these derivatives are significant in various biological contexts, including potential antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have highlighted the potential of azepane derivatives, including those synthesized from this compound, in targeting specific cancer cell lines. For instance, research indicates that certain azepane derivatives exhibit selective cytotoxicity against colorectal cancer cells harboring mutations in the APC tumor suppressor gene. This selectivity is crucial for developing targeted therapies with minimized side effects .

Antimicrobial Activity

There are indications that compounds derived from this compound may possess antimicrobial properties. The sulfonyl group can enhance interactions with microbial targets, potentially leading to effective inhibition of bacterial growth. However, further studies are required to elucidate the specific mechanisms and efficacy against various pathogens.

Case Studies

- Colorectal Cancer Inhibition : A study evaluated the effects of azepane derivatives on colon cancer cell lines. Compounds synthesized from this compound demonstrated significant inhibition of cell proliferation in APC-mutated lines, suggesting a promising avenue for therapeutic development .

- Synthesis and Characterization : The synthesis of N-aryl azepanes via palladium-catalyzed reactions involving this compound has been documented, showcasing its utility in generating complex organic molecules with potential biological activity .

Comparative Analysis

To better understand the significance of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| Azepane | N | Baseline activity; lacks functional groups for enhanced reactivity |

| Oxepane | O | Different reactivity profile; primarily used in polymer chemistry |

| Thiepane | S | Distinct reactivity; limited biological applications |

The unique mesitylsulfonyl group in this compound differentiates it from these compounds by providing enhanced stability and reactivity, making it an attractive candidate for further biological evaluation.

特性

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZAHLICMOYHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。